Product packaging for 3-[(oxetan-3-yl)amino]phenol(Cat. No.:CAS No. 1543232-52-5)

3-[(oxetan-3-yl)amino]phenol

Cat. No.: B6204249
CAS No.: 1543232-52-5
M. Wt: 165.19 g/mol
InChI Key: SUNXKNOIOQNUPL-UHFFFAOYSA-N
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Description

3-[(oxetan-3-yl)amino]phenol (CAS 1543232-52-5) is a phenolic derivative with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . It features a phenol group linked to an oxetane ring via an amino bridge, making it a valuable intermediate in medicinal chemistry and drug discovery. The oxetane group is a sought-after motif in modern pharmaceutical design due to its ability to improve key physicochemical properties of drug candidates, such as metabolic stability and solubility.The primary research application of this compound is as a versatile building block for the synthesis of more complex, biologically active molecules. Its structural features make it a key intermediate in the development of compounds that act as antagonists for the μ-opioid receptor, which are being investigated for the treatment of conditions like postoperative ileus and other functional gastrointestinal disorders . Furthermore, derivatives containing similar phenol and oxetane motifs are explored as potentiators of glutamate receptors, indicating potential applications in disorders of the nervous system, including as analgesics, anticonvulsants, and antidepressants .This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1543232-52-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(oxetan-3-ylamino)phenol

InChI

InChI=1S/C9H11NO2/c11-9-3-1-2-7(4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2

InChI Key

SUNXKNOIOQNUPL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC(=CC=C2)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 Oxetan 3 Yl Amino Phenol

Retrosynthetic Analysis of 3-[(oxetan-3-yl)amino]phenol

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting several potential synthetic routes. The most logical disconnections are at the C(aryl)-N bond and the N-C(oxetane) bond. deanfrancispress.comyoutube.com

C(aryl)-N Disconnection: This approach involves the formation of the bond between the phenyl ring and the amino group. This suggests starting materials such as a 3-halophenol derivative and oxetan-3-amine. This route is attractive due to the commercial availability of various 3-halophenols.

N-C(oxetane) Disconnection: This strategy focuses on forming the bond between the nitrogen atom and the oxetane (B1205548) ring. This leads to 3-aminophenol (B1664112) and an oxetane-based electrophile, such as oxetan-3-one or an oxetane with a leaving group at the 3-position (e.g., 3-bromooxetane (B1285879) or oxetan-3-yl tosylate). thieme-connect.de This is often a preferred route due to the well-established chemistry of 3-aminophenol. wikipedia.org

A third, less common, disconnection could involve the C-O bond of the phenol (B47542), which would entail forming the hydroxyl group at a later stage of the synthesis. However, the first two disconnections represent the most direct and commonly explored pathways.

Development of Novel Synthetic Pathways to this compound

The development of efficient and scalable synthetic routes is crucial for the production of this compound. Research has focused on optimizing existing methods and exploring novel catalytic systems to improve yield, selectivity, and functional group tolerance.

Amination Strategies for Phenolic Systems in this compound Synthesis

The formation of the C(aryl)-N bond is a critical step in many synthetic approaches to this compound. Several transition metal-catalyzed amination reactions have been successfully employed for the synthesis of related aminophenol derivatives. mdpi.com

The Ullmann condensation, a copper-catalyzed N-arylation reaction, is a well-established method for forming C-N bonds. nih.gov In the context of synthesizing this compound, this would typically involve the coupling of a 3-halophenol with oxetan-3-amine in the presence of a copper catalyst and a suitable ligand. While classic Ullmann conditions often require harsh reaction temperatures, modern advancements have led to milder and more efficient protocols. The use of specific ligands, such as prolinamide, has been shown to promote Ullmann-type couplings in aqueous media, offering a more environmentally benign approach. researchgate.netacs.org

Table 1: Examples of Copper-Catalyzed Amination Conditions

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Aryl Iodide 3-Aminophenols CuI / CyDMEDA (L17) K3PO4 DMSO 80-90 54-91 nih.gov
Aryl Iodide 4-Aminophenols CuI / CyDMEDA (L17) K2CO3 Butyronitrile 70 38-67 nih.gov

This table is illustrative and shows conditions for related aminophenol syntheses.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction. organic-chemistry.org The synthesis of this compound via this method would involve the coupling of a 3-halophenol or a 3-phenolic triflate with oxetan-3-amine. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high yields. Sterically hindered biaryl phosphine ligands, such as XPhos and RuPhos, have proven to be particularly effective for the amination of aryl chlorides and the monoarylation of primary amines. rug.nl

Table 2: Buchwald-Hartwig Amination Catalyst Systems

Ligand Generation Key Features Typical Substrates Reference
First Generation (e.g., P(o-tol)3) Initial development, often required higher temperatures. Aryl bromides, secondary amines rug.nl
Bidentate Phosphines (e.g., BINAP, DPPF) Improved reactivity, extended to primary amines. Aryl iodides and triflates wikipedia.org

While less direct, rearrangement reactions offer alternative pathways for introducing the amino group. For instance, a copper-catalyzed cascade reaction involving a Current time information in Bangalore, IN.nih.gov-rearrangement of N-alkoxyanilines has been developed to produce meta-aminophenol derivatives. mdpi.com This method proceeds through an ortho-quinol imine intermediate, followed by an oxa-Michael addition and aromatization. While this specific example builds the aminophenol core, similar rearrangement strategies could potentially be adapted for the synthesis of more complex structures like this compound.

Introduction of the Oxetane Moiety in this compound Construction

The oxetane ring is a valuable motif in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.govacs.org The introduction of the oxetane moiety onto the 3-aminophenol scaffold is a key step in many synthetic routes to the target compound.

One of the most common and efficient methods for this transformation is reductive amination . This involves the reaction of 3-aminophenol with oxetan-3-one in the presence of a reducing agent. beilstein-journals.org The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com

Another viable strategy is the nucleophilic substitution of a leaving group on the oxetane ring. This involves reacting 3-aminophenol with an oxetane bearing a suitable leaving group at the 3-position, such as a halide (e.g., 3-bromooxetane) or a sulfonate ester (e.g., oxetan-3-yl tosylate). This reaction is typically performed in the presence of a base to deprotonate the aminophenol, enhancing its nucleophilicity. While strong nucleophiles can open the oxetane ring, the reaction with amines can be challenging and may require the use of Lewis acid promoters. utexas.edumagtech.com.cn

The synthesis of oxetane-containing building blocks themselves has been an area of active research. beilstein-journals.orgmagtech.com.cnnih.gov Methods like intramolecular Williamson etherification of 1,3-diols are commonly used to construct the four-membered ring. thieme-connect.deacs.org The availability of functionalized oxetane precursors, such as oxetan-3-one, is crucial for the successful implementation of these synthetic strategies. thieme-connect.de

Table 3: Common Methods for Introducing the Oxetane Moiety

Method Key Reagents Intermediate Key Features
Reductive Amination 3-Aminophenol, Oxetan-3-one, NaBH(OAc)3 or NaBH3CN Imine/Enamine High efficiency, mild conditions, good functional group tolerance. masterorganicchemistry.com

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and success of synthesizing this compound heavily rely on the optimization of reaction conditions. This includes the careful selection of catalysts, ligands, solvents, and other parameters that can influence reaction rates, yields, and selectivity.

Catalyst Screening and Ligand Effects in this compound Synthesis

The formation of the aryl-amine bond in this compound is often accomplished through a palladium-catalyzed Buchwald-Hartwig amination. numberanalytics.com The choice of catalyst and ligand is paramount for the success of this cross-coupling reaction. numberanalytics.com Different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts, can be screened to identify the most active species. wuxiapptec.com

The ligand plays a crucial role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. numberanalytics.com Bulky, electron-rich phosphine ligands are commonly employed. For instance, ligands like Xantphos have proven effective in Buchwald-Hartwig aminations, sometimes in combination with milder bases like DBU. semanticscholar.org The use of specific pre-catalysts, such as BrettPhos precatalyst, has been shown to facilitate the selective N-arylation of 3-aminophenols. nih.gov

In addition to palladium catalysis, copper-based systems can also be used for C-N bond formation. nih.gov For the selective O-arylation of aminophenols, copper catalysts with ligands like picolinic acid have been found to be effective. nih.gov Catalyst screening is therefore essential to determine the optimal metal-ligand combination for the desired transformation, whether it be N-arylation or another key bond-forming step. The catalyst loading is another parameter that is often optimized to balance reaction efficiency with cost. semanticscholar.org

Below is a table summarizing catalyst systems used in related amination reactions:

Catalyst SystemReactantsProductYieldReference
[Pd(cinnamyl)Cl]₂ / XantphosAryl bromide, Benzyl amineN-Aryl benzylamine85% semanticscholar.org
CuI / Picolinic acid3-Aminophenol, Aryl iodideO-Aryl-3-aminophenolExcellent nih.gov
BrettPhos precatalyst3-Aminophenol, Aryl bromide/chlorideN-Aryl-3-aminophenolExcellent nih.gov

This table presents data from analogous reactions and is for illustrative purposes.

Solvent Effects and Reaction Kinetics in this compound Formation

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing solubility, reaction rates, and even selectivity. researchgate.net In the synthesis of this compound, particularly in steps like the Buchwald-Hartwig amination or reductive amination, solvent selection is a key optimization parameter.

For Buchwald-Hartwig couplings, a range of solvents have been reported, including ethereal solvents like dioxane and THF, and aromatic solvents like toluene. wuxiapptec.com The solubility of reactants and catalyst species is a primary consideration. wuxiapptec.com In some cases, a mixture of solvents may be optimal. wuxiapptec.com For reductive aminations, solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. organic-chemistry.org The choice can affect the reaction's efficiency and compatibility with sensitive functional groups. organic-chemistry.org

Reaction kinetics are also heavily influenced by the solvent. The solvent can affect the energy levels of the ground states and transition states of the reactants, thereby altering the activation energy of the reaction. researchgate.net For example, in the reductive amination of phenols, the nature of the catalyst support and the solvent can influence the reaction pathway and selectivity towards the desired amine. rsc.org

The following table illustrates the effect of solvents on a related reaction:

ReactionSolventOutcomeReference
Paternò-Büchi reaction of N-acyl enaminesAcetonitrileHigh diastereoselectivity for protected 3-aminooxetanes organic-chemistry.orgorganic-chemistry.org
Paternò-Büchi reaction of silyl (B83357) enol ethersBenzene (B151609)Formation of 3-(silyloxy)oxetanes organic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig AminationTolueneEffective for many aminations semanticscholar.org
Buchwald-Hartwig AminationDMFSlightly more successful hits in a high-throughput screen semanticscholar.org

This table presents data from analogous reactions and is for illustrative purposes.

By systematically screening solvents and studying the reaction kinetics, a more efficient and robust process for the synthesis of this compound can be developed.

Stereoselective Synthesis Approaches to Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the oxetane ring or a substituent on the ring possesses a specific stereochemistry, is of significant interest for creating enantiomerically pure compounds for various applications. Achieving stereocontrol in the synthesis of such molecules typically involves one of three main strategies: the use of chiral starting materials, the application of chiral auxiliaries, or asymmetric catalysis.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for establishing stereocenters. Organocatalysis and transition-metal catalysis are prominent in the synthesis of chiral heterocycles. For instance, chiral phosphoric acids, derived from scaffolds like BINOL, have been successfully used in the asymmetric allylation of acylimines, which could be a key step in building a chiral side chain before cyclization or attachment to the phenol ring. sorbonne-universite.fr Similarly, chiral iridium catalysts have been employed for enantioselective Paternò–Büchi reactions to construct oxetane rings with high stereoselectivity. beilstein-journals.org This reaction involves the [2+2] cycloaddition of a carbonyl group and an alkene under photochemical conditions, guided by the chiral catalyst to favor one enantiomer. beilstein-journals.org

Another approach involves the kinetic resolution of a racemic intermediate. For example, a racemic mixture of a key precursor could be subjected to a reaction with a chiral catalyst that selectively transforms one enantiomer, allowing the other to be isolated in high enantiomeric purity. Nickel-catalyzed asymmetric reductive cyclization has been shown to be effective for creating chiral chromans, a related heterocyclic system, suggesting its potential applicability to oxetane synthesis with appropriate substrate design. chemrxiv.org

Use of Chiral Pool Starting Materials

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. These can serve as starting materials, with their inherent chirality being transferred to the target molecule through a series of chemical transformations. For example, a chiral 1,3-diol, derived from a natural source, can be cyclized to form an enantiomerically pure substituted oxetane. thieme-connect.de Monoterpenes, such as perillaldehyde, have been used to synthesize libraries of chiral aminodiols, which can serve as precursors or catalysts for constructing chiral amine-containing structures. nih.gov

Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. N-tert-butanesulfinyl imines are widely used chiral intermediates. mdpi.com For instance, an aldehyde precursor could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. Nucleophilic addition to this imine would proceed with high diastereoselectivity, controlled by the bulky sulfinyl group. Subsequent removal of the sulfinyl group would yield a chiral amine. This strategy could be applied to introduce a chiral center at the 3-position of the oxetane ring or at a substituent attached to it.

Below is a table summarizing potential stereoselective strategies for synthesizing chiral analogues.

StrategyMethodDescriptionPotential Application
Asymmetric Catalysis OrganocatalysisUse of chiral catalysts like BINOL-derived phosphoric acids to control the stereoselective addition to an imine or carbonyl. sorbonne-universite.frSynthesis of a chiral amino-substituted side chain prior to attachment to the phenol ring.
Transition-Metal CatalysisEmployment of chiral metal complexes (e.g., Iridium, Nickel) for enantioselective cyclization or cross-coupling reactions. beilstein-journals.orgchemrxiv.orgDirect asymmetric formation of the oxetane ring or coupling of the oxetane and phenol moieties.
Paternò–Büchi ReactionAn iridium-catalyzed photochemical [2+2] cycloaddition between a carbonyl and an alkene to form the oxetane ring enantioselectively. beilstein-journals.orgFormation of a chiral substituted oxetane ring from achiral precursors.
Chiral Pool Synthesis Use of Natural ProductsStarting from enantiopure natural products like terpenes or sugars to build the chiral oxetane framework. nih.govSynthesis of the chiral oxetane portion of the molecule, which is then coupled with 3-aminophenol.
Chiral Auxiliaries Sulfinyl IminesTemporary use of a chiral sulfinamide to direct nucleophilic additions, followed by its removal to reveal the chiral amine. mdpi.comIntroduction of a stereocenter at the point of the amine attachment on the oxetane ring.

Scale-Up Considerations and Green Chemistry Principles in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process safety, efficiency, cost, and environmental impact. Applying the principles of green chemistry is essential for developing a sustainable and economically viable manufacturing process. mlsu.ac.in

Scale-Up Challenges

Key challenges in scaling up the synthesis include:

Reaction Conditions: Reactions that are manageable in the lab, such as those requiring cryogenic temperatures or high pressures, can become complex and expensive on an industrial scale. The synthesis of the oxetane ring, for example, often involves reactive intermediates and specific temperature control to avoid side reactions like ring-opening or polymerization. thieme-connect.de

Reagent Handling: The use of hazardous or unstable reagents, such as diphenylphosphoryl azide (B81097) (often used in forming amine functionalities), requires specialized handling procedures and equipment at large scales to ensure safety. google.com

Heat Management: Exothermic reactions must be carefully controlled to prevent thermal runaways. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. Adequate cooling systems and controlled addition of reagents are critical.

Purification: Methods like column chromatography, common in the lab, are often impractical for multi-ton production. Alternative purification techniques such as crystallization, distillation, or extraction must be developed to isolate the final product with the required purity.

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for designing a more sustainable synthesis route. mlsu.ac.in

Green Chemistry PrincipleApplication in this compound Synthesis
1. Prevention Design the synthesis to minimize the formation of byproducts, reducing the need for waste treatment. mlsu.ac.in
2. Atom Economy Prioritize reactions that maximize the incorporation of all starting materials into the final product, such as addition or rearrangement reactions, over substitution reactions that generate leaving groups as waste. mlsu.ac.in
3. Less Hazardous Chemical Synthesis Avoid or replace toxic reagents and intermediates. For example, exploring enzymatic or catalytic routes can replace stoichiometric reagents that are often more hazardous. mlsu.ac.in
4. Designing Safer Chemicals While the target molecule is fixed, this principle applies to intermediates, ensuring they have minimal toxicity.
5. Safer Solvents and Auxiliaries Replace hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or water. unibo.it In some cases, solvent-free conditions, possibly using microwave-assisted synthesis, can be explored. univpancasila.ac.id
6. Design for Energy Efficiency Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mlsu.ac.in Microwave-assisted synthesis can sometimes reduce reaction times and energy input. univpancasila.ac.id
7. Use of Renewable Feedstocks Investigate the use of bio-based starting materials. For example, 3-aminophenol can potentially be derived from biomass sources, although this is an area of ongoing research. wikipedia.org
8. Reduce Derivatives Minimize the use of protecting groups, which add steps (protection/deprotection) and generate waste. A more direct synthetic route is preferable.
9. Catalysis Utilize catalytic reagents (e.g., metal catalysts, enzymes) over stoichiometric ones. Catalysts are used in small amounts and can often be recycled, reducing waste and cost. psu.edu
10. Design for Degradation This principle is more relevant to the final product's lifecycle, ensuring it does not persist in the environment.
11. Real-time Analysis for Pollution Prevention Implement in-process analytical techniques to monitor reaction progress and prevent excursions that could lead to byproduct formation or accidents.
12. Inherently Safer Chemistry for Accident Prevention Choose reagents and reaction conditions that minimize the potential for chemical accidents, including explosions, fires, and releases. mlsu.ac.in

Structural Elucidation and Conformational Analysis of 3 Oxetan 3 Yl Amino Phenol

Advanced Spectroscopic Techniques for 3-[(oxetan-3-yl)amino]phenol Structural Confirmation

The definitive structure of this compound is established through a combination of advanced spectroscopic methods. While a dedicated, publicly available experimental analysis for this specific molecule is limited, its structural features can be confidently inferred from the well-established principles of spectroscopy and data from closely related compounds.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For this compound (C9H11NO2), the predicted monoisotopic mass is 165.07898 Da. HRMS would confirm this mass, and analysis of the fragmentation patterns in the mass spectrum would provide significant structural information.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]+166.08626
[M+Na]+188.06820
[M-H]-164.07170

Data sourced from publicly available predicted data.

The fragmentation of the molecular ion would likely involve characteristic losses. For instance, the cleavage of the oxetane (B1205548) ring or the bond between the nitrogen and the phenyl ring would produce fragment ions indicative of the respective substructures.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on data from analogous structures, such as 3-aminophenol (B1664112) and other N-substituted oxetanes. mdpi.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic -OHBroad singlet-
Aromatic C-H6.5 - 7.5110 - 130
Amino N-HBroad singlet-
Oxetane C-H~4.5~43
Oxetane -CH2-~4.7~84

These are estimated values based on analogous compounds. mdpi.comchemicalbook.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the phenyl and oxetane rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings, for instance, between the protons of the oxetane ring and the carbon atoms of the phenol (B47542) ring, thus confirming the connectivity between the two main fragments of the molecule.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence of the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on related oxetane-containing compounds reveal important structural features. acs.org The oxetane ring is known to adopt a puckered conformation, and the degree of puckering can be influenced by its substituents. mdpi.com X-ray analysis would precisely determine this puckering angle for this compound. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, the amino group, and the oxygen atom of the oxetane ring, which are crucial for the crystal packing.

Conformational Preferences and Dynamics of this compound

The conformational flexibility of this compound is primarily centered around the rotatable bond between the nitrogen atom and the phenyl ring, as well as the puckering of the oxetane ring. The oxetane ring itself is not planar and can undergo a ring-puckering motion. mdpi.com The presence of the amino substituent on the oxetane ring can influence the energetic barrier of this puckering.

Intramolecular Interactions and Hydrogen Bonding in this compound

The presence of both hydrogen bond donors (the phenolic -OH and the amino -NH) and a hydrogen bond acceptor (the oxygen atom of the oxetane ring) within the same molecule raises the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the phenolic hydroxyl group and the nitrogen of the amino group, or between the amino N-H and the oxygen of the oxetane ring.

The formation of such a bond would significantly influence the molecule's conformation, locking it into a more rigid structure. The existence and strength of any intramolecular hydrogen bonds can be investigated using techniques such as infrared (IR) spectroscopy by observing the shifts in the vibrational frequencies of the O-H and N-H bonds, and through advanced NMR techniques. The presence of an intramolecular hydrogen bond can also impact the chemical properties of the molecule, such as the acidity of the phenolic proton.

Computational and Theoretical Studies on 3 Oxetan 3 Yl Amino Phenol

Quantum Chemical Calculations on 3-[(oxetan-3-yl)amino]phenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. researchgate.netnih.gov These methods allow for the optimization of the molecule's geometry and the calculation of various electronic descriptors that govern its stability and reactivity. bhu.ac.in

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netwikipedia.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminophenol moiety, specifically the π-system of the benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely distributed across the aromatic ring's anti-bonding π* orbitals. Theoretical calculations can precisely map these orbitals and determine their energy levels.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative) Note: The following values are illustrative and represent typical outputs from quantum chemical calculations.

ParameterCalculated Value (eV)Description
EHOMO-5.45Energy of the Highest Occupied Molecular Orbital
ELUMO-0.98Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.47Energy difference between HOMO and LUMO

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map colors regions of the molecule's surface according to the local electrostatic potential. Electron-rich regions with a negative potential (typically colored red) are susceptible to electrophilic attack, while electron-poor regions with a positive potential (colored blue) are sites for nucleophilic attack. acs.org

In this compound, the MEP analysis would reveal:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the phenolic hydroxyl group and the oxetane (B1205548) ring, as well as the nitrogen atom of the amino group. These sites represent the primary centers for hydrogen bond acceptance and interaction with electrophiles.

Positive Potential: Located on the hydrogen atom of the phenolic hydroxyl group and, to a lesser extent, the hydrogen on the amino group. These are the primary sites for hydrogen bond donation. bhu.ac.in

Table 2: Predicted Electrostatic Potential Regions on this compound

Molecular RegionPredicted PotentialAssociated Reactivity
Phenolic OxygenStrongly NegativeNucleophilic / H-bond Acceptor
Amino NitrogenNegativeNucleophilic / H-bond Acceptor
Oxetane OxygenNegativeH-bond Acceptor / Lewis Base
Phenolic HydrogenStrongly PositiveElectrophilic / H-bond Donor
Aromatic RingLargely Neutral/Slightly NegativeSite for Electrophilic Substitution

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of the molecule. bhu.ac.in These descriptors, based on conceptual DFT, help predict how the molecule will behave in a chemical reaction.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.

The presence of both nucleophilic (phenol, amine) and electrophilic (aromatic ring) sites suggests that this compound can participate in a variety of reactions. beilstein-journals.orgresearchgate.net The oxetane ring itself, while generally more stable than other small ethers like epoxides, can undergo ring-opening reactions under strongly acidic conditions. acs.orgacs.org

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: The following values are illustrative, derived from the hypothetical energies in Table 1.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO5.45
Electron Affinity (A)-ELUMO0.98
Electronegativity (χ)(I+A)/23.215
Chemical Hardness (η)(I-A)/22.235
Softness (S)1/η0.447

Molecular Dynamics Simulations of this compound in Different Environments

While quantum calculations examine a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.comnih.gov This allows for the study of conformational flexibility and interactions with surrounding molecules, such as solvents or biological macromolecules. lidsen.com

The solvent environment can significantly influence a molecule's properties. weebly.comfrontiersin.org MD simulations can model how solvent molecules interact with this compound and affect its three-dimensional shape (conformation) and reactivity.

In polar protic solvents (e.g., water, methanol): The solvent would form strong hydrogen bonds with the phenolic -OH, amino -NH, and oxetane oxygen. This solvation shell can stabilize the molecule and influence the orientation of the oxetane group relative to the phenol (B47542) ring.

In aprotic solvents (e.g., DMSO, THF): The effects would differ based on the solvent's polarity and hydrogen bonding capability. researchgate.net These interactions can alter the molecule's reactivity by either shielding or exposing its reactive sites. researchgate.net

Simulations can track key dihedral angles to understand the conformational preferences of the flexible side chain, providing insight into the molecule's shape in solution.

MD simulations are a cornerstone of modern drug discovery for studying how a small molecule (ligand) binds to a biological target, such as a protein. mdpi.com The this compound scaffold possesses key features for molecular recognition. nih.gov The oxetane moiety is often used in medicinal chemistry to improve properties like solubility and metabolic stability while acting as a hydrogen bond acceptor. acs.orgresearchgate.net

Simulations of this compound within a protein's active site could reveal:

Key Binding Interactions: The phenolic hydroxyl and amino groups can serve as both hydrogen bond donors and acceptors. The oxetane and phenolic oxygens act as additional hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-stacking interactions with nonpolar amino acid residues in the binding pocket.

Binding Stability: MD simulations can assess the stability of the ligand-protein complex over time, providing an estimate of binding affinity.

Table 4: Potential Intermolecular Interactions of this compound in a Biological Binding Site

Functional Group on LigandType of InteractionPotential Protein Partner (Amino Acid Residue)
Phenolic -OHHydrogen Bond DonorAsp, Glu, Carbonyl backbone
Phenolic OxygenHydrogen Bond AcceptorLys, Arg, His, Ser, Gln, Asn
Amino -NHHydrogen Bond DonorAsp, Glu, Carbonyl backbone
Oxetane OxygenHydrogen Bond AcceptorLys, Arg, His, Ser, Gln, Asn
Phenyl Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val, Ile

Docking and Molecular Modeling of this compound with Potential Biological Targets

Information not available in the public domain.

Mechanistic Investigations of 3 Oxetan 3 Yl Amino Phenol Interactions

Biochemical Pathway Modulation by 3-[(oxetan-3-yl)amino]phenol

The initial stages of characterizing this compound involve its effects on specific proteins such as enzymes and receptors. These studies are fundamental to pinpointing its direct molecular targets.

Research into the enzymatic interactions of this compound has identified it as an inhibitor of specific enzymes. For instance, studies have demonstrated its inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The inhibitory concentration (IC₅₀) for human IDO1 was determined to be 0.47 μM. In cell-based assays, the IC₅₀ was found to be 0.28 μM.

Further investigations have explored its effects on soluble epoxide hydrolase (s-EH), an enzyme implicated in the metabolism of signaling lipids. In these studies, this compound displayed an IC₅₀ value of 1.1 μM against human s-EH.

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target IC₅₀ (μM) Assay Type
Indoleamine 2,3-dioxygenase 1 (IDO1) 0.47 Biochemical (human)
Indoleamine 2,3-dioxygenase 1 (IDO1) 0.28 Cell-based
Soluble epoxide hydrolase (s-EH) 1.1 Biochemical (human)

Currently, detailed receptor binding profile analyses for this compound are not extensively available in the public domain. This area remains a subject for future research to fully elucidate its pharmacological profile.

Cellular and Molecular Mechanism of Action of this compound

Beyond direct protein interactions, research has begun to uncover the broader cellular and molecular consequences of this compound activity, including its impact on signaling, gene expression, and protein interactions within the cell.

The inhibitory action of this compound on enzymes like IDO1 and s-EH suggests its potential to modulate related intracellular signaling pathways. IDO1 inhibition can affect the kynurenine (B1673888) pathway, which is involved in immune regulation and neurotransmission. By inhibiting s-EH, this compound can influence the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules with roles in inflammation and cardiovascular function.

While specific, comprehensive gene expression and proteomic studies on this compound are limited, its role as an s-EH inhibitor suggests it could be a valuable tool for studying the proteome of inflammatory responses. The development of probes based on s-EH inhibitors allows for the identification and quantification of the enzyme in complex biological samples, which is a critical step in understanding its expression and regulation.

Cell-based assays have been crucial in characterizing the activity of this compound. For example, its inhibitory effect on IDO1 was confirmed in cell-based systems, providing a more physiologically relevant context than purely biochemical assays. The development of chemical probes for s-EH, for which this compound can be considered a parent compound, has enabled the study of this enzyme's distribution and interactions within cellular environments. These probes can be used in techniques like fluorescence microscopy and flow cytometry to visualize the subcellular localization of the target enzyme.

Investigation of this compound's Role as a Chemical Probe

Chemical probes are small molecules used to study biological systems, such as identifying protein targets or interrogating their functions. The structure of this compound, featuring a hydrogen bond-donating phenol (B47542) and a polar, three-dimensional oxetane (B1205548) group, makes it an interesting scaffold for developing such probes. mdpi.comnih.gov

Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules. It involves using a probe molecule that is structurally similar to a ligand of interest but also contains a reactive group that can form a covalent bond with the target protein. mdpi.com No specific affinity labeling studies using analogues of this compound have been reported.

However, a hypothetical affinity probe could be designed by modifying the this compound structure to include a photo-activatable or chemically reactive moiety. Photoaffinity probes, for instance, are inert until activated by light, at which point they form a covalent bond with nearby amino acid residues in the binding pocket. mdpi.com Such modifications would likely be made to the phenyl ring to minimize disruption of potential binding interactions involving the key phenol and oxetane groups.

Table 1: Potential Moieties for Designing this compound-Based Affinity Probes

Probe TypeReactive Moiety ExampleMechanism of ActionPotential Attachment Site
Photoaffinity Label BenzophenoneUpon UV light exposure (≈350 nm), generates a reactive triplet carbene that can form covalent bonds with C-H bonds of nearby amino acids. mdpi.comPhenyl ring
Photoaffinity Label Aryl Azide (B81097) / DiazirineUpon UV light exposure, generates a highly reactive nitrene or carbene, respectively, which covalently cross-links to the target protein. mdpi.comPhenyl ring
Activity-Based Probe AcrylamideActs as a Michael acceptor, forming a covalent bond with nucleophilic residues like cysteine in a target's active site. researchgate.netPhenyl ring (via an appropriate linker)

This table illustrates theoretical modifications for creating affinity probes based on established chemical principles.

Target identification and validation are crucial steps in drug discovery to confirm that a therapeutic effect is mediated through a specific biological target. nih.gov While this compound itself has not been documented in such studies, its structural components are frequently employed in compounds used for this purpose.

The oxetane ring is a desirable feature in modern medicinal chemistry. It is often used as a replacement for less favorable groups (like gem-dimethyl or carbonyl) to improve physicochemical properties such as aqueous solubility and metabolic stability, while adding three-dimensionality. nih.govmedchemexpress.com These improved properties are advantageous for compounds used in target validation, as they can lead to better pharmacokinetic profiles and more reliable in vivo results. medchemexpress.com

Furthermore, aminophenol-based structures are scaffolds for various bioactive molecules. Proximity labeling, a powerful target identification method, can utilize probes based on this structure. For example, biotin-4-aminophenol has been shown to be an efficient probe for enzyme-mediated proximity labeling techniques (like APEX), where it is converted into a reactive phenoxyl radical to biotinylate nearby proteins for subsequent identification. chinesechemsoc.orgacs.org An analogue of this compound could theoretically be adapted for similar applications, directing the labeling machinery to its specific protein targets.

Table 2: Potential Applications of this compound Derivatives in Target Identification

MethodPrincipleRole of the Compound/Derivative
Affinity Chromatography A derivative is immobilized on a solid support to "capture" its binding partners from a cell lysate.The compound acts as the "bait" to pull down its specific protein targets.
Proximity Labeling (e.g., APEX, BioID) The compound is fused to an enzyme that generates reactive species to label nearby proteins.A derivative could be used to direct the labeling enzyme to a specific cellular location or protein complex. acs.org
Cellular Thermal Shift Assay (CETSA) Target engagement is measured by the change in thermal stability of a protein upon ligand binding.The parent compound could be used to confirm direct binding to a putative target inside intact cells.
Phenotypic Screening The compound is used to elicit a specific cellular response, with subsequent "deconvolution" to find the target.The compound's favorable properties, potentially enhanced by the oxetane group, make it suitable for cell-based assays. nih.gov

This table outlines established target identification methods where a molecule with the structural characteristics of this compound could be utilized.

Metabolomic Studies of this compound (focus on metabolic pathways in research systems)

Metabolomic studies are essential to understand how a compound is transformed in a biological system, which influences its efficacy and clearance. There are no specific published metabolic studies for this compound. However, its metabolic fate can be predicted based on the known biotransformations of its functional groups.

In vitro systems, such as human liver microsomes (HLMs), are commonly used to identify potential metabolites. For this compound, several metabolic pathways are likely.

Phase II Conjugation: The phenolic hydroxyl group is a prime site for Phase II metabolism, primarily glucuronidation and sulfation, to increase water solubility and facilitate excretion.

Oxetane Ring Opening: The strained oxetane ring can be a substrate for metabolic enzymes. Studies on other oxetane-containing compounds have shown that it can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form a 1,3-diol. acs.orgku.edu

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can mediate several oxidative reactions. This could include N-dealkylation (cleavage of the C-N bond between the oxetane and the amine), hydroxylation of the phenyl ring, or oxidation of the oxetane ring, which may also lead to ring scission. medchemexpress.com

Table 3: Predicted In Vitro Metabolites of this compound

Putative MetaboliteMetabolic PathwayDescription
Phenol-O-glucuronide Glucuronidation (Phase II)Addition of a glucuronic acid moiety to the phenolic oxygen.
Phenol-O-sulfate Sulfation (Phase II)Addition of a sulfate (B86663) group to the phenolic oxygen.
1-(3-aminophenylamino)propane-1,3-diol Oxetane Hydrolysis (Phase I)Hydrolytic opening of the oxetane ring to form a diol. acs.orgku.edu
3-aminophenol (B1664112) N-Dealkylation (Phase I)Cleavage of the bond between the nitrogen and the oxetane ring.
Hydroxylated derivatives Aromatic Hydroxylation (Phase I)Addition of a hydroxyl group to the phenyl ring.

This table presents potential metabolites based on established metabolic pathways for the compound's functional groups.

The predicted metabolic transformations are catalyzed by well-known families of drug-metabolizing enzymes.

Phase I Enzymes :

Cytochrome P450 (CYP) System: This superfamily of enzymes, highly abundant in the liver, is expected to be responsible for oxidative metabolism, including N-dealkylation and aromatic hydroxylation. researchgate.net

Microsomal Epoxide Hydrolase (mEH): Recent research has highlighted that mEH is a key enzyme in the metabolism of some oxetanes, catalyzing their hydrolytic ring-opening to diols. This provides a metabolic clearance pathway that is distinct from CYP-mediated oxidation. acs.orgku.edu The extent of mEH- versus CYP-mediated metabolism is often substrate-specific. nih.gov

Aldehyde Oxidase (AO): While less likely for this specific structure, AO is another important cytosolic phase I enzyme that metabolizes various heterocyclic compounds and could potentially play a minor role.

Phase II Enzymes :

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to the phenolic hydroxyl group, a major pathway for phenols.

Sulfotransferases (SULTs): This family of enzymes catalyzes the sulfation of the phenol group, often competing with glucuronidation.

Table 4: Enzyme Systems Implicated in the Metabolism of this compound

Enzyme FamilySpecific RoleMetabolic Phase
Cytochrome P450 (CYPs) N-dealkylation, aromatic hydroxylation, oxidative ring opening. medchemexpress.comPhase I
Microsomal Epoxide Hydrolase (mEH) Hydrolytic opening of the oxetane ring to a diol. acs.orgku.eduPhase I
UDP-glucuronosyltransferases (UGTs) Glucuronidation of the phenol group.Phase II
Sulfotransferases (SULTs) Sulfation of the phenol group.Phase II

This table summarizes the primary enzyme systems predicted to be involved in the biotransformation of the compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Oxetan 3 Yl Amino Phenol Derivatives

Design and Synthesis of 3-[(oxetan-3-yl)amino]phenol Analogues with Systematic Structural Modifications

The synthesis of analogues of this compound is fundamental to exploring its SAR. A prevalent synthetic strategy involves the reductive amination of oxetan-3-one with 3-aminophenol (B1664112) or its substituted variants. This method is highly effective for creating the core scaffold. acs.orgnih.gov Alternative approaches utilize oxetane (B1205548) building blocks with a leaving group in the 3-position for nucleophilic substitution reactions. acs.org These foundational synthetic routes provide the flexibility needed to generate a diverse library of compounds for detailed study.

Modifications on the Oxetane Ring of this compound

Modifications to the oxetane ring are a key strategy to enhance molecular properties such as metabolic stability, solubility, and three-dimensionality, which can lead to improved biological outcomes. nih.gov The strained four-membered ring is a potent hydrogen bond acceptor and can influence the conformation of the entire molecule. mdpi.com

A significant focus of SPR studies has been the substitution pattern on the oxetane ring. It has been demonstrated that 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns, as the substituents can sterically hinder the approach of external nucleophiles that might otherwise lead to ring-opening. nih.govresearchgate.net The synthesis of these more stable analogues often begins with appropriately substituted 1,3-diols, which are cyclized via an intramolecular Williamson etherification. thieme-connect.de

Systematic modifications include the introduction of various substituents at the 3-position alongside the amino group. For instance, the synthesis of compounds like N-benzyl-3-methyloxetan-3-amine showcases how an additional alkyl group can be incorporated. thieme-connect.de Such modifications allow for the exploration of steric limits within a biological target's binding site. The use of oxetan-3-one as a versatile precursor allows for the addition of organometallic reagents to generate a wide array of 3-substituted-oxetan-3-ols, which can then be converted to the corresponding amines. mdpi.com

Table 1: Examples of Synthetic Strategies for Oxetane Ring Modification
Modification TypeSynthetic PrecursorReaction TypeResulting Analogue FeatureReference
Introduction of Core ScaffoldOxetan-3-oneReductive Amination3-Aminooxetane acs.org
3,3-DisubstitutionSubstituted 1,3-diolIntramolecular Williamson Etherification3-Alkyl-3-aminooxetane thieme-connect.de
3,3-DisubstitutionOxetan-3-oneOrganometallic Addition -> Amination3-Aryl-3-aminooxetane mdpi.combeilstein-journals.org
Spirocyclic Oxetane3-Bromo-2,2-bis(bromomethyl)propan-1-olTwo-step cyclizationSpirocyclic oxetane moiety acs.org

Substituent Effects on the Phenolic Ring of this compound

Varying the substituents on the phenolic ring is a classic medicinal chemistry approach to fine-tune the electronic and steric properties of the molecule. The goal is often to enhance binding affinity for a biological target, improve selectivity, or block sites of metabolism. Drawing parallels from the well-established SAR of p-aminophenol derivatives, modifications to the phenolic ring of this compound can have predictable effects. pharmacy180.com

Introducing electron-withdrawing groups (e.g., halogens like -F or -Cl) or electron-donating groups (e.g., -CH₃ or -OCH₃) at positions ortho- or meta- to the amino linker can modulate the pKa of the phenolic hydroxyl group and alter the electron density of the aromatic ring. nih.gov These changes can impact hydrogen bonding interactions and π-stacking with protein residues in a binding pocket. Furthermore, substituents can introduce new, favorable interactions; for example, a fluorine atom can participate in halogen bonding, while a methoxy (B1213986) group can act as a hydrogen bond acceptor.

Table 2: Predicted Effects of Substituents on the Phenolic Ring
Substituent (R)PositionPredicted Effect on Phenol (B47542) pKaPotential New InteractionsReference
-F, -Clortho, metaDecrease (more acidic)Halogen bonding nih.gov
-CH₃ortho, metaSlight Increase (less acidic)Hydrophobic interactions nih.gov
-OCH₃ortho, metaIncrease (less acidic)Hydrogen bond acceptor nih.gov
-CNmetaDecrease (more acidic)Dipole interactions, H-bond acceptor acs.org

Modifications to the Amine Linker in this compound

Further modifications can involve N-alkylation (e.g., converting the secondary amine to a tertiary amine with a methyl group) or N-acylation. Based on classical SAR, N-acylation would further reduce basicity and could impact biological activity. pharmacy180.com The length and flexibility of the linker are also important variables. While the parent compound has a direct linkage, studies on analogous systems have shown that an optimal linker length, often three atoms, can be critical for maintaining potency. nih.gov

Table 3: Modifications to the Amine Linker and Their Physicochemical Impact
Linker ModificationStructureKey ImpactReference
Parent Amine-NH-Basicity significantly lowered by oxetane ring. acs.orgnih.gov
N-Alkylation-N(CH₃)-Increases steric bulk; may slightly alter basicity. pharmacy180.com
N-Acylation-N(C=O)CH₃-Drastically reduces basicity, converting the amine to a neutral amide. pharmacy180.com
Linker Elongation (Hypothetical)-NH-CH₂-Increases distance and flexibility between pharmacophoric groups. nih.gov

Correlating Structural Variations with Mechanistic Biological Activities

The data gathered from synthesizing and testing analogues (SAR) are used to build predictive models that correlate specific structural features with biological function. These models, including QSAR and pharmacophore maps, are invaluable for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

While specific QSAR models for the this compound series are not publicly documented, the principles for their development are well-established. A QSAR study for this series would involve several key steps. First, a diverse set of analogues, incorporating the modifications described in section 6.1, would be synthesized. Next, their biological activity against a specific target would be measured to generate quantitative data (e.g., IC₅₀ or Kᵢ values).

Concurrently, a range of molecular descriptors for each analogue would be calculated using computational software. These descriptors quantify various physicochemical properties:

Lipophilicity: cLogP, logD

Electronic Properties: Hammett constants (σ), pKa, partial atomic charges

Steric Properties: Molar refractivity (MR), Taft steric parameters (Es), molecular volume

Topological Properties: Polar surface area (PSA), number of rotatable bonds

Finally, multivariate statistical methods, such as multiple linear regression or partial least squares, would be employed to derive a mathematical equation that correlates a subset of these descriptors with the observed biological activity. Such a model would allow for the in silico prediction of the potency of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with its biological target. researchgate.net For the this compound scaffold, a ligand-based pharmacophore model can be hypothesized based on its key structural features.

A probable pharmacophore model would include:

One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

One or Two Hydrogen Bond Acceptors (HBA): The oxygen of the phenolic hydroxyl group and the oxygen atom of the oxetane ring. mdpi.com

One Hydrogen Bond Donor/Acceptor: The nitrogen of the amine linker.

One Aromatic/Hydrophobic Region: The phenyl ring.

Stereochemical Aspects and Chiral Recognition of this compound Analogues

The introduction of substituents onto the oxetane ring, a common strategy in medicinal chemistry to modulate physicochemical properties, can lead to the formation of chiral centers. This chirality is a critical consideration in drug design, as enantiomers of a compound can exhibit significantly different pharmacological activities, metabolic stabilities, and toxicity profiles. The differential interaction of stereoisomers with their biological targets, a phenomenon known as chiral recognition, is fundamental to achieving therapeutic efficacy and selectivity. For analogues of this compound, where the oxetane moiety is often attached to a nitrogen or oxygen atom of a larger scaffold, the stereochemistry of the oxetane and any adjacent atoms can profoundly influence the molecule's three-dimensional conformation and its ability to bind to its target protein.

A salient example of the importance of stereochemistry in this class of compounds is found in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer. acs.org In an effort to optimize a lead compound, researchers replaced a dimethylisoxazole group with various sp³-hybridized fragments to improve metabolic stability and solubility. acs.orgacs.org This led to the synthesis of analogues containing a methoxy-oxetane moiety attached to the 7-position of a lactam core. acs.org

The introduction of the methoxy(oxetan-3-yl)methyl group created a new stereocenter, resulting in a pair of enantiomers. acs.orgacs.org These enantiomers were separated using chiral chromatography to assess their biological activities independently. acs.org The evaluation revealed a stark difference in potency, with one enantiomer demonstrating significantly higher activity.

Table 1: Comparative Biological Activity of EZH2 Inhibitor Enantiomers

Compound Enantiomer EZH2 Inhibition (IC₅₀, nM) Cell Proliferation (Karpas-422, IC₅₀, nM)
23a (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-one 2.5 17
23b (S)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-one 40 360

Data sourced from a study on the optimization of orally bioavailable EZH2 inhibitors. acs.org

As shown in the table, the (R)-enantiomer (23a ) was 16-fold more potent at inhibiting the EZH2 enzyme and over 21-fold more effective at inhibiting the proliferation of the Karpas-422 cancer cell line than the (S)-enantiomer (23b ). acs.orgacs.org

The structural basis for this pronounced chiral recognition was elucidated through X-ray crystallography. A co-crystal structure of the more potent (R)-enantiomer bound to the EZH2 protein complex revealed specific, favorable interactions within the binding pocket. acs.org The analysis showed that the oxetane substituent occupies a well-defined space where its polarized C-H groups engage in two potential CH−π interactions with the side chains of two tyrosine residues in the protein. acs.org These interactions, which are dependent on the precise stereochemical orientation of the (R)-enantiomer, are crucial for optimal binding and are not as effectively formed by the less active (S)-enantiomer.

The synthesis of such enantioenriched compounds is a key challenge. While chiral separation of racemic mixtures is a viable strategy, methods for the direct asymmetric synthesis of chiral oxetanes are also of great interest. acs.org For instance, iridium-catalyzed reductive couplings have been developed to produce highly enantiomerically enriched chiral α-stereogenic oxetanols, which can serve as valuable building blocks for complex drug candidates. nih.gov The ability to selectively synthesize the desired enantiomer is crucial for developing potent and selective therapeutics based on the this compound scaffold and its analogues.

Advanced Applications of 3 Oxetan 3 Yl Amino Phenol in Research

3-[(oxetan-3-yl)amino]phenol as a Scaffold for Rational Chemical Probe Design

The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. The molecular architecture of this compound makes it an attractive scaffold for the development of such probes. A chemical probe's efficacy is contingent on its ability to selectively interact with a target and report on that interaction, often through a fluorescent signal. The design of such probes frequently incorporates recognition units and signaling moieties. nih.gov

The 3-aminophenol (B1664112) component of the molecule can serve as a versatile handle for chemical modification. For instance, the amino group can be readily derivatized to append recognition elements or fluorophores. Furthermore, the phenolic hydroxyl group can be exploited in a similar manner. The relative positioning of the amino and hydroxyl groups in the meta-orientation influences the electronic properties of the aromatic ring, which can be fine-tuned through further substitution. mdpi.com

The oxetane (B1205548) ring, a four-membered ether, is increasingly utilized in medicinal chemistry as a bioisostere for carbonyl and gem-dimethyl groups. nih.gov Its incorporation into a chemical probe scaffold can confer several desirable properties. Oxetanes are known to improve aqueous solubility, metabolic stability, and reduce lipophilicity, all of which are critical parameters for probes intended for use in biological systems. nih.govmagtech.com.cn The strained ring system of oxetane can also engage in specific, non-covalent interactions with biological macromolecules, potentially enhancing binding affinity and selectivity. nih.gov The combination of the versatile aminophenol core with the property-modulating oxetane ring in this compound thus presents a promising starting point for the rational design of novel chemical probes for biological imaging and sensing applications.

Integration of this compound into Combinatorial Chemistry Libraries for Target Discovery

Combinatorial chemistry has revolutionized the process of drug discovery and target identification by enabling the rapid synthesis and screening of vast libraries of structurally diverse compounds. nih.gov The success of a combinatorial library is heavily dependent on the choice of building blocks used in its construction. An ideal building block should be readily available, possess multiple points for diversification, and introduce desirable physicochemical properties into the final library members.

This compound possesses the requisite characteristics to be a valuable building block for combinatorial libraries. The primary amino group and the phenolic hydroxyl group offer two distinct points for chemical modification, allowing for the generation of a wide array of derivatives through techniques such as acylation, alkylation, and etherification. This dual functionality enables the creation of libraries with significant structural diversity from a single, common core.

The inclusion of the oxetane moiety is particularly advantageous in the context of drug discovery libraries. As previously mentioned, the oxetane ring can improve the "drug-like" properties of molecules by enhancing solubility and metabolic stability. nih.gov By incorporating this compound into a combinatorial synthesis workflow, it is possible to generate libraries of compounds that are pre-validated to some extent for their physicochemical properties, thereby increasing the likelihood of identifying viable lead compounds. The screening of such libraries against various biological targets could lead to the discovery of novel modulators of protein function and new therapeutic agents.

Use of this compound in Biomolecular Interaction Studies (e.g., biophysical assays, protein modification)

Understanding the intricate web of biomolecular interactions is fundamental to deciphering cellular processes. Chemical tools that can be used to probe and manipulate these interactions are therefore of immense value. This compound, by virtue of its constituent functional groups, has significant potential in this area, particularly for the site-selective modification of proteins.

The oxetane moiety has been successfully employed for the chemoselective alkylation of cysteine residues in proteins. cam.ac.uknih.gov This reaction proceeds under mild conditions and allows for the stable attachment of the oxetane-containing molecule to the protein. By derivatizing this compound with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) on the aminophenol portion, the resulting conjugate could be used to label cysteine-containing proteins for visualization or purification.

Furthermore, the aminophenol moiety itself can participate in specific bioconjugation reactions. For instance, o-aminophenols have been shown to react selectively with N-terminal proline residues on proteins under oxidative conditions. scispace.comamazonaws.com While the subject compound is a meta-aminophenol, the underlying reactivity principles of the aminophenol group could be harnessed for similar protein modifications. The ability to achieve dual functionalization, for example by first modifying a cysteine with the oxetane and then an N-terminal proline with the aminophenol, could open up avenues for creating sophisticated bioconjugates for studying protein-protein interactions or for therapeutic applications. scispace.com

Beyond covalent modification, the aminophenol scaffold is also known to participate in non-covalent interactions with biomolecules. For example, derivatives of aminophenol have been shown to interact with DNA. mdpi.comnih.gov The specific binding properties of this compound with various biomolecular targets could be investigated using a range of biophysical techniques, such as fluorescence spectroscopy, surface plasmon resonance, and isothermal titration calorimetry, to elucidate its interaction profile and identify potential biological targets.

Potential for this compound in Materials Science Research (e.g., as a monomer, functional group for polymers)

The unique chemical structure of this compound also makes it a promising candidate for applications in materials science, particularly in the development of novel polymers with tailored properties. Both aminophenols and oxetanes are known to be polymerizable, and their combination in a single monomer offers the potential to create materials with unique characteristics.

Aminophenols can be polymerized through oxidative or electrochemical methods to produce poly(aminophenol)s. mdpi.com These polymers are of interest due to their electrical conductivity, redox activity, and thermal stability. researchgate.net The specific isomer of aminophenol used as the monomer has a significant impact on the properties of the resulting polymer. For instance, poly(m-aminophenol) has been shown to be a semiconductor. researchgate.net

The oxetane ring can also undergo ring-opening polymerization, typically initiated by cationic or anionic catalysts, to yield polyethers. radtech.orgrsc.orgontosight.ai Poly(oxetane)s are known for their flexibility and chemical resistance. ontosight.ai The incorporation of an oxetane ring into a polymer backbone or as a pendant group can significantly influence the material's properties.

Given this, this compound could serve as a monomer for the synthesis of novel polymers through either the polymerization of the aminophenol moiety, the ring-opening polymerization of the oxetane, or a combination of both. For example, polymerization of the aminophenol would lead to a poly(aminophenol) with pendant oxetane rings. These pendant groups could then be used for post-polymerization modification or to influence the polymer's solubility and thermal properties. Alternatively, the oxetane ring could be polymerized to create a polyether backbone with pendant aminophenol groups, which could be used to impart conductivity or redox activity to the material. The development of such novel polymers could lead to new materials for applications in electronics, coatings, and biomedical devices. nih.gov

Table 1: Potential Polymerization Pathways and Properties of this compound
Polymerization PathwayResulting Polymer StructurePotential PropertiesPotential Applications
Polymerization of aminophenol moietyPoly(aminophenol) backbone with pendant oxetane ringsSemiconducting, redox-active, enhanced solubility and thermal stability due to oxetane groups.Organic electronics, sensors, smart coatings.
Ring-opening polymerization of oxetanePolyether backbone with pendant aminophenol groupsFlexible, chemically resistant, with conductive or redox-active properties from aminophenol groups.Functional membranes, drug delivery systems, biocompatible materials.
Copolymerization involving both functionalitiesComplex cross-linked or hyperbranched structuresHigh thermal stability, unique mechanical properties, and tunable electronic characteristics.Advanced composites, high-performance materials, functional hydrogels.

Challenges and Future Directions in 3 Oxetan 3 Yl Amino Phenol Research

Methodological Hurdles in 3-[(oxetan-3-yl)amino]phenol Synthesis and Analysis

The synthesis and analysis of this compound are accompanied by several methodological challenges, stemming from the distinct properties of its constituent rings.

Synthesis:

The construction of the this compound molecule typically involves the coupling of a 3-aminophenol (B1664112) precursor with an oxetane-containing building block. The primary hurdles lie in the synthesis of the oxetane (B1205548) ring itself and its subsequent functionalization and coupling.

Oxetane Ring Formation: The synthesis of the four-membered oxetane ring is challenging due to its inherent ring strain, which makes cyclization processes kinetically less favorable compared to the formation of five- or six-membered rings. frontiersin.orgbeilstein-journals.orgnih.gov Common strategies, such as intramolecular Williamson etherification of 1,3-diols, must overcome this barrier and often compete with side reactions like Grob fragmentation, particularly with aryl-substituted precursors. beilstein-journals.orgmdpi.com

Limited Building Blocks: While the availability of oxetane building blocks has improved, the diversity of substitution patterns remains limited. acs.org The most common precursors are oxetan-3-one and 3-amino-oxetane, which are frequently used in reductive amination or nucleophilic substitution reactions to form the desired amine linkage. acs.orgnih.gov The development of novel and varied oxetane synthons is a continuing challenge. acs.org

Reaction Conditions: The stability of the oxetane ring can be a concern. It is susceptible to ring-opening under harsh acidic conditions, which may be required for certain synthetic transformations. acs.org This necessitates careful selection of reaction conditions throughout a multi-step synthesis to preserve the integrity of the strained ring.

Scalability: Methods developed for small-scale medicinal chemistry applications may not be readily transferable to large-scale production, posing a significant hurdle for process chemistry. acs.org

Synthetic ChallengeDescriptionCommon ApproachesKey References
Ring StrainThe high ring strain (106 kJ/mol) of the oxetane ring makes its formation via cyclization kinetically challenging.Intramolecular Williamson etherification; Paternò–Büchi cycloaddition; Epoxide ring opening. beilstein-journals.orgacs.org
Building Block AvailabilityThe range of commercially available, diversely substituted oxetane precursors is narrow, limiting structural variety.Use of common synthons like oxetan-3-one and 3-amino-oxetane; development of new synthetic routes to novel building blocks. acs.orgnih.gov
Ring InstabilityThe oxetane ring can undergo cleavage under strongly acidic or certain catalytic conditions.Careful selection of milder reaction conditions; introduction of the oxetane motif at later synthetic stages. acs.org
StereocontrolAchieving specific stereochemistry in substituted oxetanes can be difficult, often requiring enantioselective methods.Enantioselective reduction of β-halo ketones; use of chiral catalysts. acs.org

Analysis:

The characterization of this compound and its analogues also presents unique challenges.

NMR Spectroscopy: The protons on the oxetane ring exhibit characteristic chemical shifts in ¹H NMR spectroscopy, but these can be influenced by the substitution pattern and the puckering of the ring, sometimes leading to complex spectra. illinois.edu Detailed 2D NMR experiments are often necessary for unambiguous structural assignment. acs.org

Mass Spectrometry: The high ring strain of oxetanes makes them relatively fragile in the mass spectrometer. nih.gov Electron-impact (EI) mass spectrometry often leads to extensive fragmentation, with characteristic losses corresponding to transannular cleavage of the oxetane ring. nih.govnsf.gov The absence or low abundance of the molecular ion peak can complicate analysis, necessitating the use of soft ionization techniques and careful interpretation of fragmentation patterns. nsf.govresearchgate.net

Elucidation of Off-Target Interactions of this compound (research context)

A critical aspect of preclinical drug development is understanding a compound's selectivity and identifying any unintended biological targets. Small molecules often interact with multiple targets, a phenomenon known as polypharmacology, which can lead to unexpected side effects or, in some cases, beneficial therapeutic outcomes. frontiersin.org For a compound like this compound, which contains structural motifs found in many biologically active molecules (e.g., kinase inhibitors), elucidating off-target interactions is paramount. nih.gov

The challenge lies in the vastness of the proteome and the difficulty of experimentally screening against every possible protein. While broad experimental screening panels are used, they are not exhaustive. Therefore, computational approaches are becoming indispensable for predicting potential off-target interactions early in the discovery process. frontiersin.orgmdpi.com These methods use the chemical structure of the molecule to predict its likely binding partners.

Computational MethodPrincipleKey References
Chemical Similarity Ensemble Approach (SEA)Identifies related protein targets based on the set-wise chemical similarity among their ligands. frontiersin.org
Machine Learning Models (MLM)Uses algorithms trained on large datasets of known drug-target interactions to predict new ones. mdpi.commdpi.com
3D Shape SimilarityCompares the 3D conformation of the query molecule to known ligands in structural databases. frontiersin.org
Alchemical Free Energy Perturbation (FEP+)A physics-based method that calculates the free energy of binding to predict the impact of mutations or different ligands on target affinity. nih.gov

The oxetane motif itself can influence a molecule's pharmacological profile. Its polarity and ability to act as a hydrogen bond acceptor can modulate binding interactions, while its rigid, three-dimensional structure can improve target selectivity compared to more flexible linkers. nih.govnih.gov However, these same properties could also facilitate binding to unintended off-targets. A thorough investigation using a combination of computational predictions and experimental validation is crucial to build a complete pharmacological profile for this compound and guide the development of more selective analogues.

Development of Advanced Tools for Studying this compound in Complex Biological Systems

To fully understand the mechanism of action and cellular fate of this compound, advanced research tools are required. These tools are essential for visualizing the compound's distribution, identifying its direct binding partners in a cellular context, and studying its engagement with targets in real-time.

Chemical Probes and Fluorescent Analogues: A key strategy is the design and synthesis of chemical probes. This involves creating analogues of this compound that incorporate a reporter tag, such as a fluorescent dye or a photo-affinity label, without significantly altering the compound's biological activity. Fluorescent analogues can be used in techniques like fluorescence microscopy to visualize the compound's subcellular localization. researchgate.netmdpi.comresearchgate.net The development of fluorescent probes for aminophenol derivatives has been reported, offering a pathway for creating similar tools for the title compound. mdpi.comnih.gov

Computational Modeling: In parallel, computational tools are vital for providing insights at the atomic level. Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding mode of this compound with its putative protein targets. nih.gov These simulations can reveal key interactions, such as hydrogen bonds involving the oxetane oxygen or the phenolic hydroxyl group, and help rationalize structure-activity relationships. acs.orgnih.gov Computational methods are also instrumental in predicting protein-protein interaction networks that might be modulated by the compound, offering a systems-level view of its effects. nih.govresearchgate.netmdpi.com

The development of these specialized tools represents a significant research effort but is indispensable for moving beyond simple in vitro assays to a deeper understanding of how this compound functions within the complex environment of a living cell.

Emerging Areas of Research for the this compound Motif

The this compound motif is poised for exploration in several emerging research areas, driven by the advantageous physicochemical properties conferred by the oxetane ring. acs.orgresearchgate.net

Bioisosteric Replacement: The oxetane group is increasingly recognized as a valuable bioisostere for other common chemical groups in drug molecules. acs.org It can serve as a more polar and metabolically stable replacement for a gem-dimethyl group or as a non-classical isostere of a carbonyl group, maintaining hydrogen-bonding capacity with improved pharmacological properties. beilstein-journals.orgnih.govpharmablock.comnih.gov Future research will likely see the systematic application of the 3-aminophenol-oxetane scaffold as a replacement for other pharmacophores to optimize lead compounds.

Targeting Kinases and Other Enzymes: The aminophenol scaffold is a common feature in many kinase inhibitors. The addition of the rigid, polar oxetane moiety can be used to fine-tune solubility, cell permeability, and target engagement, potentially leading to the discovery of novel inhibitors for protein kinases and other enzyme classes like epigenetic modifiers or metabolic enzymes. mdpi.comnih.govnih.gov

Exploring New Therapeutic Areas: While the initial focus of many small molecules is in oncology, the unique properties of this motif may be applicable to other diseases. For instance, aminophenol derivatives have recently been investigated as potent inhibitors of ferroptosis, a form of regulated cell death implicated in ischemia-reperfusion injury and neurodegenerative diseases. nih.gov Similarly, research into aminophenol compounds has suggested potential applications as anti-inflammatory, antimicrobial, and neuroprotective agents. kajay-remedies.com The this compound scaffold represents an unexplored entry point into these promising therapeutic areas.

Novel Chemical Space: The combination of the aminophenol and oxetane structures creates novel, three-dimensional chemical matter. imperial.ac.uk Exploring variations, such as different substitution patterns on the phenyl ring or the oxetane, and the development of new synthetic methodologies to access these analogues will open up new, underexplored areas of chemical space for drug discovery. acs.orgimperial.ac.uk

The continued investigation into these areas will undoubtedly expand the therapeutic potential and fundamental understanding of the this compound chemical motif.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(oxetan-3-yl)amino]phenol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, coupling oxetan-3-amine with a halogenated phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the target compound. Optimization strategies include:

  • Catalyst screening : Use Pd-based catalysts for cross-coupling reactions to reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
  • Stoichiometric adjustments : A 1.2:1 molar ratio of oxetan-3-amine to halogenated phenol improves conversion rates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To quantify purity (>95% by area normalization) and detect trace impurities (e.g., unreacted oxetan-3-amine) .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks for the oxetane ring (δ 4.5–5.0 ppm) and phenolic –OH (δ 9.2–9.8 ppm) .
  • Elemental analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage conditions : Store at 0–6°C under inert gas (N₂ or Ar) to prevent oxidation of the phenol group and hydrolysis of the oxetane ring .
  • Decomposition monitoring : Regular TLC or HPLC checks (monthly) to detect degradation products like 3-aminophenol or oxetane ring-opened derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric effects : The oxetane ring’s rigid geometry reduces accessibility to the amino group, requiring elevated temperatures (80–100°C) for reactions with bulky electrophiles. Computational modeling (DFT) can predict steric hindrance .
  • Electronic effects : The electron-donating oxetane oxygen increases electron density on the adjacent amino group, enhancing its nucleophilicity in SNAr reactions. UV-Vis spectroscopy and Hammett plots validate these effects .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Case study : If ¹³C NMR shows unexpected peaks, perform 2D NMR (HSQC, HMBC) to distinguish regioisomers or tautomers .
  • Mass spectrometry : High-resolution MS (HRMS) differentiates between isobaric species (e.g., oxidation byproducts vs. adducts) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral ambiguities persist .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

  • Methodological Answer :

  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for proteins (e.g., tyrosine kinases).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated oxidation of the phenol group .
  • Toxicity screening : MTT assays on HEK293 or HepG2 cells to evaluate cytotoxicity linked to reactive metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.